molecular formula C8H6Br2N2 B8674312 4,7-Dibromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

4,7-Dibromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8674312
M. Wt: 289.95 g/mol
InChI Key: QTOMUILOTOGQHO-UHFFFAOYSA-N
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Patent
US07589206B2

Procedure details

A mixture of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine (1.35 g), iodomethane (609 ul) and anhydrous potassium carbonate (1.35 g) in dry acetone (90 ml) was refluxed overnight. The mixture was evaporated and the residue added to ethyl acetate (60 ml) and water (60 ml). The organic layer was washed with water then brine, dried (MgSO4) and evaporated. Purification of the residue by chromatography on silica gel, eluting with dichloromethane, gave the title compound (0.99 g)
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
609 μL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[CH:8]=[CH:9][NH:10][C:6]=2[C:5]([Br:11])=[CH:4][N:3]=1.IC.[C:14](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[C:7]2[CH:8]=[CH:9][N:10]([CH3:14])[C:6]=2[C:5]([Br:11])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
BrC1=NC=C(C2=C1C=CN2)Br
Name
Quantity
609 μL
Type
reactant
Smiles
IC
Name
Quantity
1.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue added to ethyl acetate (60 ml) and water (60 ml)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C2=C1C=CN2C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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